molecular formula C20H22N4O3S B10793075 2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole

2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole

Cat. No.: B10793075
M. Wt: 398.5 g/mol
InChI Key: GMONMJXRYMRWBA-UHFFFAOYSA-N
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Description

2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the piperazine and nitrophenyl groups in the structure enhances its pharmacological properties, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, catalytic hydrogenation

    Substitution: Various electrophiles, basic conditions

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole exhibits unique pharmacological properties due to the presence of the benzoxazole core. This core structure enhances its stability and bioavailability, making it a more effective therapeutic agent .

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[3-[4-(2-nitrophenyl)piperazin-1-yl]propylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C20H22N4O3S/c25-24(26)18-8-3-2-7-17(18)23-13-11-22(12-14-23)10-5-15-28-20-21-16-6-1-4-9-19(16)27-20/h1-4,6-9H,5,10-15H2

InChI Key

GMONMJXRYMRWBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCSC2=NC3=CC=CC=C3O2)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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